

Metaxalone-d3: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metaxalone-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Metaxalone-d3**, an isotopic analog of the skeletal muscle relaxant Metaxalone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize **Metaxalone-d3** as an internal standard in pharmacokinetic and bioanalytical studies. The guide details its chemical structure, physicochemical properties, and provides relevant experimental protocols and pathway diagrams.

Chemical and Physical Properties

Metaxalone-d3 is a deuterated form of Metaxalone, where three hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Metaxalone, as it is chemically identical to the parent drug but has a distinct molecular weight.

The physical and chemical properties of **Metaxalone-d3** are summarized in the table below, with data for the non-deuterated parent compound, Metaxalone, provided for comparison. Experimental data for **Metaxalone-d3** is limited; where unavailable, properties are assumed to be similar to Metaxalone.

Property	Metaxalone-d3	Metaxalone
IUPAC Name	5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one	5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one[1]
Synonyms	Metaxalone D3	Skelaxin, AHR-438[2]
Chemical Formula	C ₁₂ H ₁₂ D ₃ NO ₃	C ₁₂ H ₁₅ NO ₃ [1][3]
Molecular Weight	224.3 g/mol [4]	221.25 g/mol [1][2][3]
Appearance	Assumed to be a white to off-white solid	White to almost white, odorless crystalline powder[5][6]
Melting Point	Not experimentally determined; likely similar to Metaxalone	121.5-123°C[2]
Boiling Point	Not experimentally determined	223°C at 1.5 mm Hg[1]
Solubility	Assumed to be similar to Metaxalone	Freely soluble in chloroform; soluble in methanol and 96% ethanol; practically insoluble in ether or water.[5][6][7] Sparingly soluble in aqueous buffers.
Storage Condition	2-8°C[4]	Room temperature, between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, -20°C is recommended.[8]

Spectroscopic Data

The primary application of **Metaxalone-d3** is as an internal standard in mass spectrometry. The three deuterium atoms result in a mass shift that allows for its differentiation from the non-deuterated analyte.

Spectroscopic Data	Metaxalone-d3	Metaxalone
Mass Spectrometry (MS)	Mass transition (m/z): 225.3 → 163.3[9]	Mass transition (m/z): 222.3 → 161.2[9], 222.14 / 160.98[10]
Infrared (IR) Spectroscopy	C-D stretching vibrations expected.	Key peaks: 3265.53 cm ⁻¹ (N-H stretch), 1724.93 cm ⁻¹ (C=O stretch).
¹ H NMR Spectroscopy	Absence of signals for aromatic protons at positions 2, 4, and 6.	Signals corresponding to all 15 protons.
¹³ C NMR Spectroscopy	C-D coupling would result in multiplets for the deuterated carbons.	12 distinct carbon signals.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Metaxalone in human plasma using **Metaxalone-d3** as an internal standard, based on published validated methods.

Bioanalytical Method for Metaxalone Quantification by LC-MS/MS

This method is intended for the determination of Metaxalone in a biological matrix, such as human plasma.

3.1.1. Sample Preparation (Solid Phase Extraction - SPE)

- To 200 µL of human plasma, add the internal standard solution (**Metaxalone-d3**).
- Vortex the mixture.
- Load the plasma sample onto a pre-conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.

- Elute the analyte and internal standard from the cartridge with an appropriate organic solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
- Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 μm) or equivalent.[9]
- Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (e.g., 20:50:30, v/v/v).[9]
- Flow Rate: 0.7 mL/min.[9]
- Column Temperature: 45°C.
- Injection Volume: 5 μL.[10]

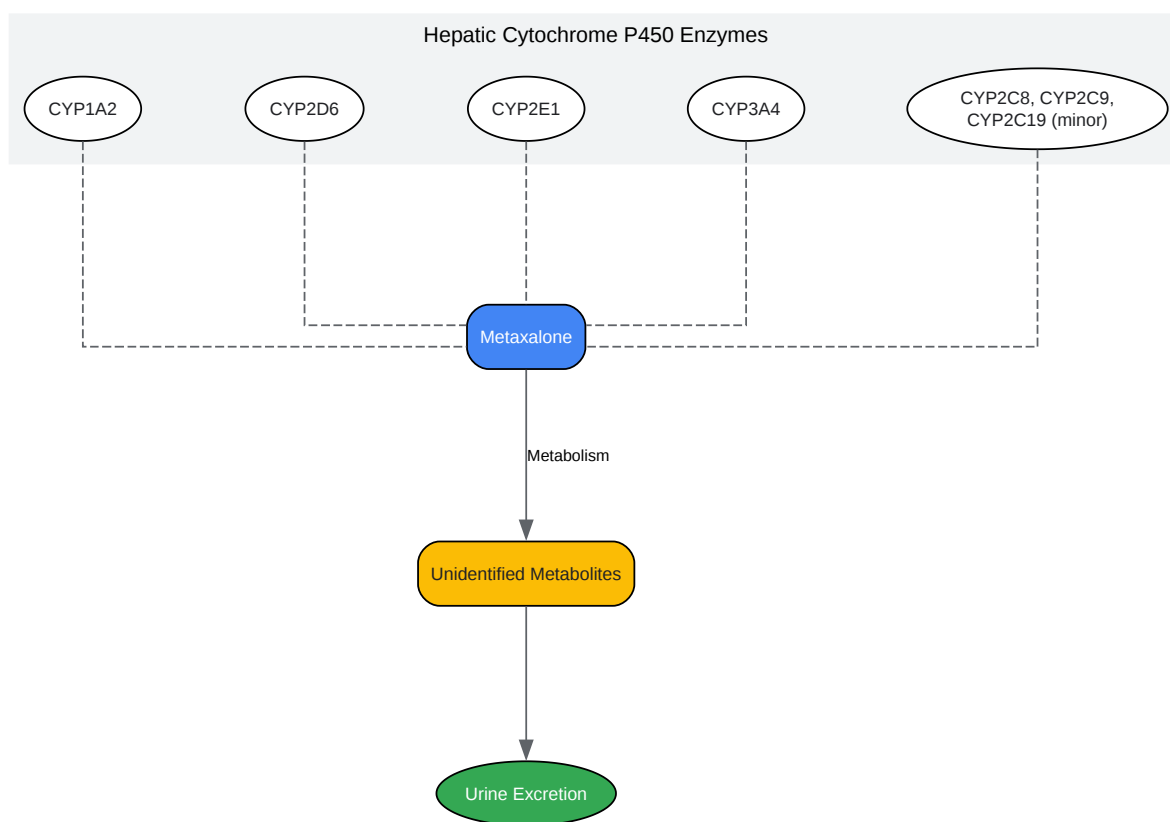
3.1.3. Mass Spectrometric Conditions

- Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
 - Metaxalone: m/z 222.3 → 161.2[9]
 - **Metaxalone-d3**: m/z 225.3 → 163.3[9]

Diagrams

Metabolism of Metaxalone

The exact mechanism of action of Metaxalone has not been fully established but is thought to be related to general central nervous system depression.[5] Metaxalone is metabolized in the liver by various cytochrome P450 enzymes.[5][7]

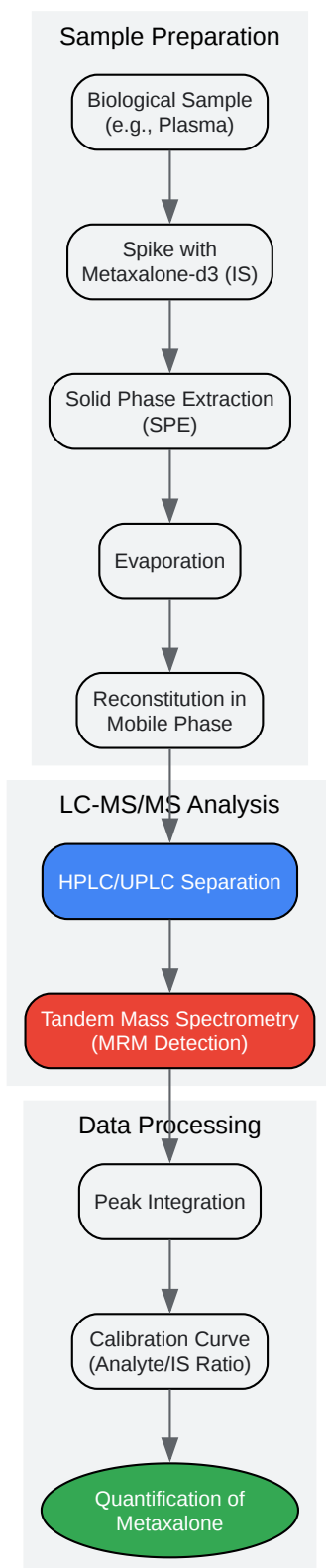


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Metabolism of Metaxalone by hepatic CYP450 enzymes.

Analytical Workflow for Metaxalone Quantification

The following diagram illustrates a typical workflow for the quantification of Metaxalone in a biological sample using **Metaxalone-d3** as an internal standard.



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Workflow for LC-MS/MS quantification of Metaxalone.

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- To cite this document: BenchChem. [Metaxalone-d₃: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615813#metaxalone-d3-physical-and-chemical-properties]

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